molecular formula C18H22N4O2S B2872608 4-amino-N-(4-ethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide CAS No. 1286732-57-7

4-amino-N-(4-ethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

Cat. No. B2872608
M. Wt: 358.46
InChI Key: FOLZLDWYCZZNCB-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide, also known as AEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. AEB belongs to the class of isothiazole derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to 4-amino-N-(4-ethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide have been synthesized for the evaluation of their antimicrobial activities. For instance, the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide demonstrated significant antimicrobial properties, which suggests the potential utility of similar compounds in the development of new antimicrobial agents (Bayrak et al., 2009).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, closely related to the molecule , have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promise in inhibiting the ATPase activity of Mycobacterium smegmatis (MS) GyrB and DNA gyrase of Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of new compounds with potential biological activities. For example, the creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems has expanded the chemical space for further biological evaluation (Bakhite et al., 2005).

Potential Nootropic Agents

The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for their potential nootropic (cognitive enhancing) activity. Such research indicates the compound's potential utility in creating agents that could improve cognitive functions (Valenta et al., 1994).

properties

IUPAC Name

4-amino-N-[(4-ethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-2-12-5-7-13(8-6-12)11-20-17(23)16-14(19)15(21-25-16)18(24)22-9-3-4-10-22/h5-8H,2-4,9-11,19H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLZLDWYCZZNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-ethylbenzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide

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